molecular formula C16H14ClN5NaO6PS2 B1142979 Rp-8-pCPT-cGMPS CAS No. 160385-87-5

Rp-8-pCPT-cGMPS

Cat. No. B1142979
M. Wt: 525.86
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, involves spectroscopic characterization and X-ray diffraction (XRD) studies, showcasing the typical methods used in synthesizing and analyzing derivatives of (6-Chloropyridin-2-yl)methanamine (Lakshminarayana et al., 2009). Additionally, the synthesis of related compounds often employs condensation reactions with selected aldehydes in specific solvents, indicating the versatility and reactivity of the chloropyridinyl group (Pandey & Srivastava, 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as the crystal and molecular structure of certain derivatives, reveals the importance of intermolecular hydrogen bonds and the spatial arrangement that affects the compound's physical and chemical properties (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving (6-Chloropyridin-2-yl)methanamine derivatives highlight the compound's reactivity, such as the formation of Schiff bases through condensation with aryl aldehydes, indicating its potential in synthesizing a wide range of chemical entities (Pandey & Srivastava, 2011).

Physical Properties Analysis

The physical properties, such as crystallization behaviors and intermolecular interactions, are crucial for understanding the compound's stability and potential applications. The detailed crystal structure analysis provides insights into its physical characteristics and interactions within the crystal lattice (Lakshminarayana et al., 2009).

Chemical Properties Analysis

The chemical properties of (6-Chloropyridin-2-yl)methanamine and its derivatives, including their reactivity with other compounds, functional group transformations, and potential as precursors for more complex molecules, are fundamental aspects of research. Studies on the synthesis, characterization, and reaction mechanisms offer valuable information on the chemical behavior and applications of these compounds (Pandey & Srivastava, 2011).

Scientific Research Applications

  • Inhibition of cGMP-Dependent Protein Kinase : Rp-8-pCPT-cGMPS inhibits cGMP-dependent protein kinase-mediated protein phosphorylation in intact human platelets, making it useful for studying the role of cGMP in vitro and in intact cells (Butt, Eigenthaler, & Genieser, 1994).

  • Cross-Reactivity in Cyclic Nucleotide Immunoassays : This compound shows strong cross-reactivity with the corresponding cAMP and cGMP in immunoassays, which is important for understanding its intracellular concentrations and effects in various experiments (Werner, Schwede, Genieser, Geiger, & Butt, 2011).

  • Modulation of Neuronal Ca2+ Current : Rp-8-pCPT-cGMPS is considered a selective inhibitor of cGMP-PK over cAMP-dependent protein kinase (cAMP-PK), which is significant in the context of neuronal Ca2+ current modulation (Meriney, Gray, & Pilar, 1994).

  • Role in Bone Cancer Pain : In the context of bone cancer pain, Rp-8-pCPT-cGMPS has been shown to suppress TCI-induced activation of the cGMP-cGKI signaling pathway, and hyperexcitability of DRG neurons, offering potential insights into pain management strategies (Liu et al., 2014).

  • Influence on Hormone Release in Ovarian Cells : The compound's effects on progesterone, insulin-like growth factor I, and oxytocin release in cultured porcine granulosa cells suggest its involvement in the control of ovarian functions (Sirotkin et al., 2000).

  • Regulation of Sensory Neuron Precursor Proliferation : Rp-8-pCPT-cGMPS has been implicated in the regulation of sensory neuron precursor proliferation, suggesting a novel pathway for sensory neuron regulation (Firestein & Bredt, 1998).

  • Role in cGMP-Dependent Protein Kinase I Pathway : Its involvement in the cGMP and cGMP-Dependent Protein Kinase I pathway contributes to our understanding of pain mechanisms in rats (Liu et al., 2014).

Future Directions

The role of NO/sGC/cGMP/PKG signaling pathway in regulation of platelet function has been studied . A future detailed analysis of these substrates and their involvement in different platelet inhibitory pathways could be a basis for the development of new antiplatelet drugs that may target only specific aspects of platelet functions .

properties

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOYZBYGWGWWTD-OZOPYAHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN6O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432128
Record name Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rp-8-pCPT-cGMPS

CAS RN

276696-61-8
Record name Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
637
Citations
E Butt, M Eigenthaler, HG Genieser - European Journal of Pharmacology …, 1994 - Elsevier
… In order to investigate the possible inhibitory effect of Rp-8-pCPT-cGMPS on cGMP-dependent protein kinase-mediated protein phosphorylation in intact cells, we used human platelets …
Number of citations: 194 www.sciencedirect.com
GA West, JR Meno, TSK Nguyen, AC Ngai… - Journal of …, 2003 - journals.lww.com
… The concentration of Rp-8-pCPT-cGMPS of 10 μM was used in all our subsequent studies … abolished by pretreatment of these arterioles with Rp-8-pCPT-cGMPS (10 μM). The …
Number of citations: 20 journals.lww.com
S Li, N Sun - Acta Pharmacologica Sinica, 2005 - nature.com
… Furthermore, our study demonstrates that SNAP and Sp-8-pCPT-cGMPS reduced, but Rp-8-pCPTcGMPS increased, calcineurin protein expression and its activity in SMC stimulated by …
Number of citations: 33 www.nature.com
E Butt, D Pöhler, HG Genieser… - British journal of …, 1995 - Wiley Online Library
1 The modulation of the guanosine 3′:5′‐cyclic monophosphate (cyclic GMP)‐ and adenosine 3′:5′‐cyclic monophosphate (cyclic AMP)‐dependent protein kinase activities by the …
Number of citations: 125 bpspubs.onlinelibrary.wiley.com
JY Wei, ED Cohen, HG Genieser… - journal of Molecular …, 1998 - Springer
… Sp-8pCPT-cGMPS and Rp-8-pCPT-cGMPS would be less … The dose-response curve for Rp-8-pCPT-cGMPS was more … the inhibition given by 300 ~tM Rp-8-pCPT-cGMPS (Fig. 4C). …
Number of citations: 61 link.springer.com
S Liu, M Zhang, L Chen, Y Liu, G Liu - Spine, 2014 - journals.lww.com
… Spinal administration of Rp-8-pCPT-CGMPS showed no effect on the increased concentration … Intrathecal injection of Rp-8-pCPT-CGMPS (once a day) at postoperative days 7, 8, and 9 …
Number of citations: 16 journals.lww.com
XH Jin, HM Siragy, RM Carey - Hypertension, 2001 - Am Heart Assoc
… (Rp-8-pCPT-cGMPS) (1 μg/h), and Rp-8-pCPT-cGMPS alone. … alone or combined with Rp-8-pCPT-cGMPS, the protein … , 8-Br-cGMP, Rp-8-pCPT-cGMPS, or the combination on days 3 …
Number of citations: 74 www.ahajournals.org
A Hichami, E Boichot, N Germain, O Coqueret… - Life sciences, 1996 - Elsevier
… 4 Effects of Rp-8-pCPT-cGMPs on the inhibitory activities of PDE IV inhibitors, rolipram and Ro 20-1724 on fMLP-induced [3H] arachidonate release from monocytes. $: p < 0.05 …
Number of citations: 19 www.sciencedirect.com
M Straznicka, G Gong, L Yan, PM Scholz… - Journal of …, 1999 - journals.lww.com
We tested the hypothesis that in isolated cardiac myocytes, the negative metabolic and functional effects of cyclic guanosine monophosphate (GMP) are mediated by cyclic GMP protein …
Number of citations: 23 journals.lww.com
L Borysova, T Burdyga - Cell Calcium, 2015 - Elsevier
… We found that a selective PKG inhibitor Rp-8-pCPT-cGMPS (20 μM) reversed the inhibitory effects of both CCh and SNAP on AVP - induced Ca 2+ oscillations and tone in myocytes and …
Number of citations: 21 www.sciencedirect.com

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